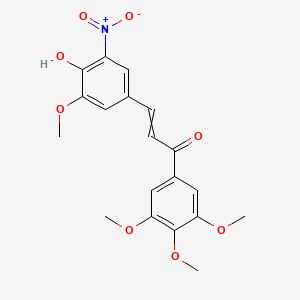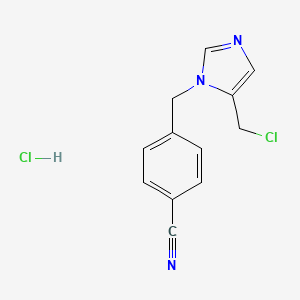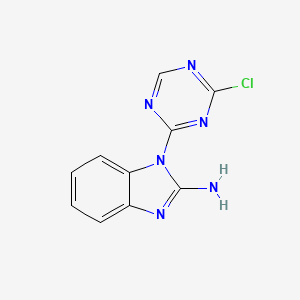
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine
描述
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine is a heterocyclic compound that features both a triazine and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, known for its stability and reactivity, combined with the benzimidazole moiety, which is often found in bioactive molecules, makes this compound a valuable subject of study.
准备方法
The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine typically involves nucleophilic substitution reactions. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes a substitution reaction with 2-aminobenzimidazole. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
化学反应分析
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Condensation Reactions: The compound can form condensation products with aldehydes or ketones, leading to the formation of Schiff bases.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like DMF and dichloromethane (DCM). Major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
科学研究应用
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazine ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications .
相似化合物的比较
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine can be compared with other triazine and benzimidazole derivatives:
4,6-dichloro-1,3,5-triazine: Similar in structure but lacks the benzimidazole moiety, limiting its biological activity.
2-aminobenzimidazole: Contains the benzimidazole ring but not the triazine ring, resulting in different reactivity and applications.
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol: A triazine derivative used as a UV absorber, highlighting the versatility of the triazine core.
属性
分子式 |
C10H7ClN6 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC 名称 |
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H7ClN6/c11-8-13-5-14-10(16-8)17-7-4-2-1-3-6(7)15-9(17)12/h1-5H,(H2,12,15) |
InChI 键 |
DZRBURAZIBTKCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC(=NC=N3)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
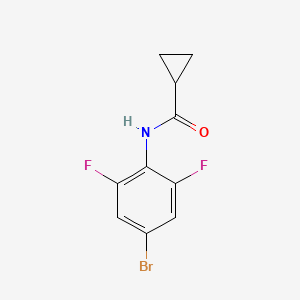
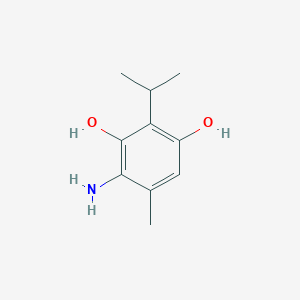
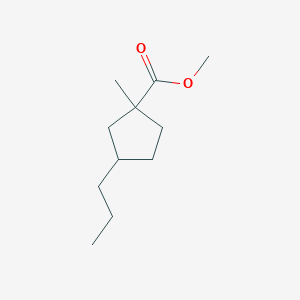

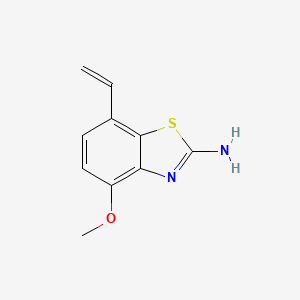
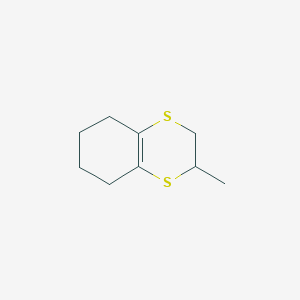
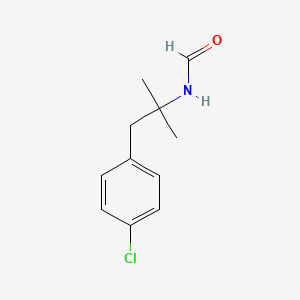
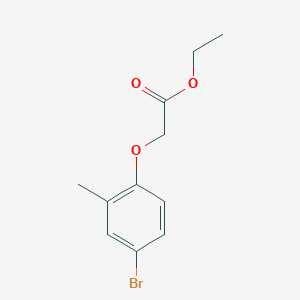
![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-iodo-benzamide](/img/structure/B8572479.png)
![tert-Butyl {2-amino-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8572482.png)
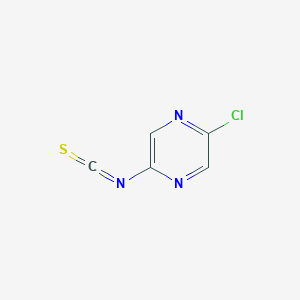
![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)
